molecular formula C23H17ClF5N3O2 B2482343 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~1~,N~3~-bis(4-fluorobenzyl)malonamide CAS No. 478063-79-5

2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~1~,N~3~-bis(4-fluorobenzyl)malonamide

Cat. No.: B2482343
CAS No.: 478063-79-5
M. Wt: 497.85
InChI Key: XSRGSFGIGNUBFH-UHFFFAOYSA-N
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Description

2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~1~,N~3~-bis(4-fluorobenzyl)malonamide is a useful research compound. Its molecular formula is C23H17ClF5N3O2 and its molecular weight is 497.85. The purity is usually 95%.
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Scientific Research Applications

Inhibition of Phospholipase A₂

A series of compounds including N-(trifluoromethyl-2-pyridinyl)alkane- and arenesulfonamides were synthesized and tested for their inhibitory activity against secretory phospholipase A₂ of porcine pancreas. One analog demonstrated significant inhibitory activity, highlighting the potential of related compounds in pharmacological research (Nakayama et al., 2011).

Structural Studies and Synthesis

Tri(o-fluorobenzyl)tin esters of heteroaromatic carboxylic acid, including the 2-pyridinyl variant, were synthesized and characterized. The crystal structures revealed significant coordination of tin atoms with pyridine, suggesting intricate structural relationships important in chemical synthesis and material science (Yin et al., 2004).

Inhibition of NF-kappaB and AP-1 Gene Expression

Structure-activity relationship studies were conducted on compounds containing the 2-chloro-4-(trifluoromethyl)pyrimidin-5-yl moiety. These studies aimed to improve potential oral bioavailability and examined cell-based activity, adherence to Lipinski's rule of 5, and gastrointestinal permeability. The studies revealed that modifications to the pyrimidine ring, especially at the 2-, 4-, and 5-positions, significantly affect the compound's activity, offering insights into drug design and molecular interaction (Palanki et al., 2000).

Antitumor Properties

Sulfonamide derivatives, including those containing 5-fluorouracil and nitrogen mustard, were designed and synthesized for their antitumor properties. The structure-activity relationship and therapeutic index were studied in mice, demonstrating the compound's potential as a low-toxicity antitumor agent (Huang et al., 2001).

Mechanism of Action

Target of Action

The primary targets of this compound are yet to be identified. The compound’s structure suggests it may interact with a variety of biological targets, potentially including enzymes, receptors, and transporters .

Mode of Action

The exact mode of action of this compound is currently unknown. Based on its structural similarity to other known compounds, it may interact with its targets by forming covalent or non-covalent bonds, thereby altering the target’s function .

Biochemical Pathways

The compound may affect various biochemical pathways depending on its targets. For instance, if it targets an enzyme, it could inhibit or enhance the enzyme’s activity, thereby affecting the biochemical pathway in which the enzyme is involved .

Pharmacokinetics

Its physicochemical properties, such as its predicted boiling point and density , suggest that it may have good bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For example, if it inhibits an enzyme, it could lead to a decrease in the production of a certain metabolite, which could have various downstream effects .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, its predicted storage condition is 2-8°C , suggesting that it may be stable at low temperatures.

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and handling procedures .

Future Directions

The future directions for this compound could involve further studies to explore its potential applications, such as in pharmaceuticals or materials science .

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N'-bis[(4-fluorophenyl)methyl]propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClF5N3O2/c24-18-9-15(23(27,28)29)12-30-20(18)19(21(33)31-10-13-1-5-16(25)6-2-13)22(34)32-11-14-3-7-17(26)8-4-14/h1-9,12,19H,10-11H2,(H,31,33)(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSRGSFGIGNUBFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C(C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NCC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClF5N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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